molecular formula C7H7N3O B7963387 Benzo[d]isoxazole-3,5-diamine

Benzo[d]isoxazole-3,5-diamine

Cat. No.: B7963387
M. Wt: 149.15 g/mol
InChI Key: ZEJNQVLLZAEQBE-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-3,5-diamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products .

Industrial Production Methods

Industrial production methods for Benzo[d]isoxazole-3,5-diamine often utilize scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.

Scientific Research Applications

Benzo[d]isoxazole-3,5-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]isoxazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzo[d]isoxazole-3,5-diamine can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the resulting properties, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,2-benzoxazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJNQVLLZAEQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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